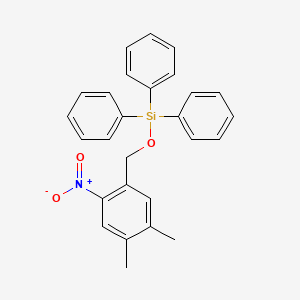
((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane: is a chemical compound with the molecular formula C27H25NO3Si . It is known for its unique structural features, which include a nitrobenzyl group and a triphenylsilane moiety. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane typically involves the reaction of 4,5-dimethyl-2-nitrobenzyl alcohol with triphenylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane can undergo oxidation reactions, particularly at the nitrobenzyl group.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane is used as a protecting group for alcohols and amines in organic synthesis. It can be selectively removed under mild conditions, making it valuable in multi-step synthesis.
Biology: The compound is used in the development of photo-cleavable linkers for biological studies. These linkers can be cleaved using light, allowing for controlled release of attached molecules.
Medicine: Research is ongoing into the potential use of this compound derivatives in drug delivery systems. The photo-cleavable properties make it a candidate for targeted drug release.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and polymers. Its unique structural features contribute to the properties of the final products.
Wirkmechanismus
The mechanism of action of ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane primarily involves its ability to act as a protecting group. The nitrobenzyl group can be cleaved under specific conditions, releasing the protected functional group. This property is exploited in various chemical and biological applications to control the release of active molecules.
Vergleich Mit ähnlichen Verbindungen
- ((4-Methoxybenzyl)oxy)triphenylsilane
- ((4-Nitrobenzyl)oxy)triphenylsilane
- ((4,5-Dimethoxy-2-nitrobenzyl)oxy)triphenylsilane
Comparison:
- ((4-Methoxybenzyl)oxy)triphenylsilane: Similar protecting group properties but with a methoxy substituent instead of dimethyl.
- ((4-Nitrobenzyl)oxy)triphenylsilane: Lacks the dimethyl groups, which can affect the steric and electronic properties.
- ((4,5-Dimethoxy-2-nitrobenzyl)oxy)triphenylsilane: Contains methoxy groups instead of methyl, which can influence the reactivity and stability.
Uniqueness: ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane is unique due to the presence of both dimethyl and nitro groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly useful in applications requiring selective protection and deprotection steps.
Eigenschaften
CAS-Nummer |
92449-64-4 |
|---|---|
Molekularformel |
C27H25NO3Si |
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
(4,5-dimethyl-2-nitrophenyl)methoxy-triphenylsilane |
InChI |
InChI=1S/C27H25NO3Si/c1-21-18-23(27(28(29)30)19-22(21)2)20-31-32(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-19H,20H2,1-2H3 |
InChI-Schlüssel |
AMIFJLDTQDBTBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


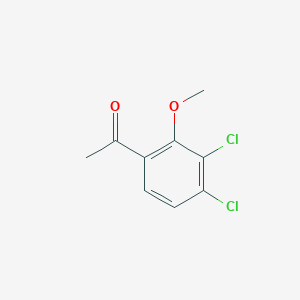
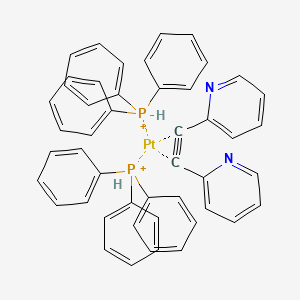

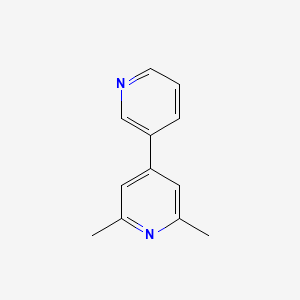
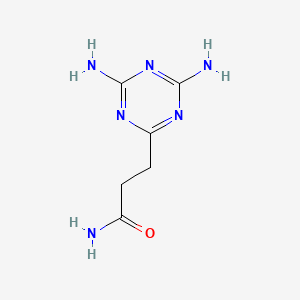


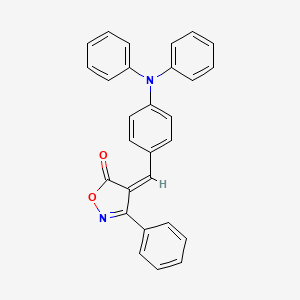
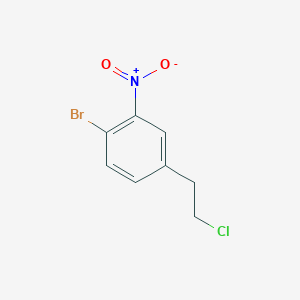
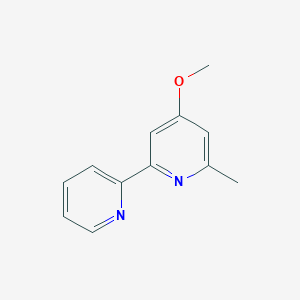
![N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B13135035.png)
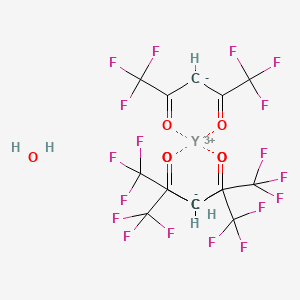
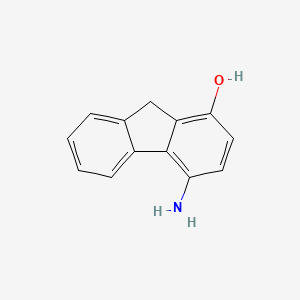
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13135044.png)
